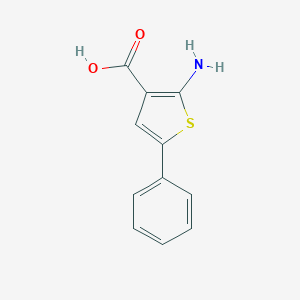

2-Amino-5-phenyl-thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMQLBVCCAMZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352376 | |

| Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-84-4 | |

| Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid via Gewald reaction

An In-depth Technical Guide to the Synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is the Gewald reaction, a versatile and efficient multi-component reaction for preparing highly substituted 2-aminothiophenes. These compounds are recognized as "privileged structures" due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The Gewald reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2] This one-pot synthesis is highly convergent and adaptable, making it a cornerstone for creating libraries of thiophene derivatives for drug discovery and materials science.[2]

Reaction Mechanism

The generally accepted mechanism for the Gewald reaction proceeds through three primary stages:

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene nitrile (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate (an ylidene).[3][4]

-

Sulfur Addition (Michael Addition): Elemental sulfur adds to the activated α,β-unsaturated intermediate. The exact mechanism of this step is complex, but it is believed to involve the formation of a sulfur-containing enolate or related species.[4][5]

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization (aromatization) to yield the stable 2-aminothiophene ring system.[4][6]

The overall reaction is driven by the formation of the thermodynamically stable aromatic thiophene ring.[5][6]

Caption: Proposed mechanism for the Gewald synthesis of this compound.

Experimental Protocols

The synthesis is typically performed as a two-step process: the Gewald reaction to form the thiophene ester, followed by hydrolysis to yield the target carboxylic acid. Performing the reaction with cyanoacetic acid directly is often avoided as it can lead to lower yields and side reactions; the ester form is more manageable.

Protocol 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

This procedure is a representative method adapted from general Gewald reaction protocols.[3][7]

Materials:

-

Phenylacetaldehyde (1.0 mmol, 120.15 mg)

-

Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

-

Elemental Sulfur (1.1 mmol, 35.27 mg)

-

Morpholine (0.2 mmol, 17.42 mg)

-

Ethanol (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).

-

Add ethanol (5 mL) as the solvent, followed by the addition of morpholine (0.2 mmol) as the base catalyst.

-

Heat the reaction mixture to 50-60 °C with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.[3]

-

After the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL). The crude product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[3]

Protocol 2: Hydrolysis to this compound

Hydrolysis of the ester is a standard saponification procedure.

Materials:

-

Ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 mmol, 261.32 mg)

-

Potassium Hydroxide (KOH) (3.0 mmol, 168.33 mg)

-

Ethanol/Water mixture (1:1, 10 mL)

-

Hydrochloric Acid (HCl), 1M solution

Procedure:

-

Dissolve the synthesized ester (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL) in a round-bottom flask.

-

Add potassium hydroxide (3.0 mmol) to the solution and heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with 1M HCl with cooling in an ice bath until the pH is approximately 4-5. The carboxylic acid product will precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final this compound.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Gewald reaction is influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes typical conditions and expected outcomes for the synthesis of related 2-aminothiophenes.

| Carbonyl Compound | Active Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine (20) | Ethanol | 50 | 4 | 85 | [3] |

| Acetophenone | Malononitrile | L-Proline (10) | DMF | 60 | 3 | 82 | [8] |

| Phenylacetaldehyde | Ethyl Cyanoacetate | Piperidine (20) | Ethanol | 50 | 5 | ~75-85 | Adapted |

| 4-Nitroacetophenone | Ethyl Cyanoacetate | None (MW) | Ethanol | 120 | 0.75 | ~90 | [7] |

| Various Ketones | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O | 100 | 1-2 | 85-95 | [9] |

*Yields are estimated based on similar reported reactions. Actual yields may vary.

Experimental Workflow

The complete synthesis pathway, from initial reactants to the final purified product, involves a series of distinct steps including reaction setup, monitoring, workup, and purification for both the ester formation and subsequent hydrolysis.

Caption: General experimental workflow for the two-step synthesis and purification.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents are pure and dry. The choice of base is critical; secondary amines like morpholine or piperidine are often effective.[3] For less reactive carbonyl compounds, a stronger base or alternative solvent like DMF might be necessary.[8]

-

Poor Sulfur Reactivity: Gently heating the reaction (40-60 °C) improves sulfur's solubility and reactivity.[3] However, excessive heat can promote side reactions.

-

Difficult Hydrolysis: The ester of a 2-aminothiophene can sometimes be resistant to hydrolysis. If standard KOH/ethanol reflux is ineffective, stronger conditions (e.g., using NaOH in a higher boiling point solvent like ethylene glycol, or microwave-assisted saponification) may be required.

-

Microwave Synthesis: To reduce reaction times and potentially improve yields, microwave-assisted synthesis is a powerful alternative.[4][7] Reactions can often be completed in minutes rather than hours under microwave irradiation.[7]

-

Solvent-Free Conditions: For a greener approach, mechanochemistry (ball milling) can be employed to conduct the Gewald reaction under solvent-free conditions, which can also improve reaction rates.[10][11]

References

- 1. Gewald Reaction [organic-chemistry.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

The Gewald Aminothiophene Synthesis: A Mechanistic Deep Dive for Drug Discovery and Development

The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry since its discovery, remains a highly versatile and widely utilized multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. These structures are privileged scaffolds in medicinal chemistry, appearing in a range of pharmaceuticals such as the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[1] This technical guide provides an in-depth exploration of the reaction's core mechanism, supported by recent computational and experimental findings, quantitative data, and detailed experimental protocols for researchers and drug development professionals.

Core Mechanism: A Step-by-Step Elucidation

The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound (an aldehyde or ketone), an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3] While the overall transformation has been known for decades, a detailed mechanistic understanding, particularly regarding the role and decomposition of sulfur, has only recently been illuminated through computational studies.[2][4]

The reaction proceeds through several key stages:

-

Knoevenagel-Cope Condensation: The initial and widely accepted first step is a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile, catalyzed by a base (commonly a secondary or tertiary amine like morpholine or piperidine).[3][4][5] The base abstracts a proton from the α-carbon of the nitrile, creating a carbanion that subsequently attacks the carbonyl carbon. Dehydration of the resulting adduct yields a stable α,β-unsaturated nitrile intermediate.[3][4]

-

Sulfur Ring Opening: The crucial sulfuration step begins with the deprotonation of the Knoevenagel-Cope product by the base at the γ-position.[4] This generates a substituted allylic anion which then acts as a nucleophile, attacking the elemental sulfur ring (S₈).[4] This nucleophilic attack opens the sulfur ring to form a linear octasulfide intermediate.[4]

-

Polysulfide Degradation and Interchange: The initially formed octasulfide is not stable and enters a complex equilibrium with shorter polysulfide chains.[2][4] This degradation can occur through several pathways, including unimolecular cyclization (favored for long polysulfides with six or more sulfur atoms) and intermolecular degradation, which is kinetically favorable upon protonation of the polysulfide chain.[2][4] This complex equilibrium funnels the various intermediates towards the final product.

-

Thiophene Ring Formation and Aromatization: The key cyclization step involves the intramolecular attack of the sulfur atom (as a monosulfide) onto the nitrile group. The final, thermodynamically favorable step is the tautomerization of the cyclized intermediate to yield the stable, aromatic 2-aminothiophene ring.[2][4] This aromatization is the primary driving force for the entire reaction sequence.[2]

The base, traditionally used in stoichiometric amounts, plays a critical catalytic role in both the initial condensation and the deprotonation step that initiates sulfur addition.[1][4]

Reaction Pathway Diagram

Caption: Figure 1: The Mechanistic Pathway of the Gewald Aminothiophene Synthesis.

Quantitative Data Summary

The yield and efficiency of the Gewald reaction are highly dependent on the substrates, catalyst, solvent, and reaction conditions. The following table summarizes representative quantitative data from various studies.

| Carbonyl Compound | Activated Nitrile | Base/Catalyst (mol%) | Solvent | Temperature (°C) / Conditions | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidinium Borate (20) | Toluene | 110 | 0.5 | 98 | [1] |

| Cyclohexanone | Malononitrile | Pyrrolidinium Borate (20) | Toluene | 110 | 1.0 | 92 | [1] |

| Cyclohexanone | Malononitrile | Morpholinium Borate (20) | Toluene | 110 | 1.0 | 90 | [1] |

| Cyclopentanone | Malononitrile | Piperidinium Borate (20) | Toluene | 110 | 1.0 | 95 | [1] |

| Acetophenone | Malononitrile | Piperidinium Borate (20) | Toluene | 110 | 2.0 | 88 | [1] |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | - | 35-80 | [6] |

| Various Aldehydes/Ketones | PEG-bound Cyanoacetate | DIPEA | Solvent-free | MW (180W) | 0.33 | 75-92 | [7] |

| Ketones/Aldehydes | Malononitrile | ZnO (5) | Solvent-free | 80 | 1-2 | 27-70 | [8] |

Note: Yields are highly substrate-dependent. The data presented are for specific examples cited in the literature and serve as a general guide.

Experimental Protocols

Below are two representative experimental protocols for the Gewald synthesis, illustrating a traditional thermal method and a modern microwave-assisted approach.

Protocol 1: Catalytic Gewald Synthesis Using Piperidinium Borate

This protocol is adapted from a study demonstrating a truly catalytic approach to the Gewald reaction.[1]

-

Materials:

-

Cyclohexanone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental Sulfur (1.0 equiv)

-

Piperidinium Borate (20 mol%)

-

Toluene (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, elemental sulfur, and piperidinium borate in toluene.

-

Heat the reaction mixture to 110 °C (reflux) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

-

Protocol 2: Microwave-Assisted Gewald Synthesis on a Soluble Polymer Support

This protocol describes an efficient and environmentally friendly method using a soluble polymer support and microwave irradiation.[7]

-

Materials:

-

Poly(ethylene glycol)-bound cyanoacetate (PEG-cyanoacetate) (1.0 equiv)

-

Aldehyde or Ketone (6.0 equiv)

-

Elemental Sulfur (6.0 equiv)

-

Diisopropylethylamine (DIPEA) (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Cold Diethyl Ether (Et₂O)

-

-

Procedure:

-

In a microwave-safe vessel equipped with a mechanical stirrer, combine the dried PEG-cyanoacetate, the corresponding aldehyde or ketone, elemental sulfur, and DIPEA.

-

Irradiate the solvent-free mixture in a microwave reactor at a power of 180W for 20 minutes with continuous stirring.

-

After irradiation, allow the mixture to cool to room temperature.

-

Dissolve the resulting mixture in a minimal amount of CH₂Cl₂ (approx. 3 mL).

-

Precipitate the polymer-supported product by adding the CH₂Cl₂ solution to cold diethyl ether.

-

Isolate the product by filtration, washing thoroughly with cold diethyl ether to remove excess reagents.

-

Dry the purified polymer-bound thiophene under vacuum. The final thiophene product can be cleaved from the polymer support if required by the synthetic route.

-

These protocols highlight the adaptability of the Gewald reaction to both traditional and modern synthetic techniques, making it a powerful tool in the arsenal of medicinal and synthetic chemists.

References

- 1. d-nb.info [d-nb.info]

- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald_reaction [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 2-Amino-5-phenyl-thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-phenyl-thiophene-3-carboxylic acid (CAS No. 14770-84-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, reactivity, and spectral characteristics, and explores its role as a potential therapeutic agent.

Core Physical and Chemical Properties

This compound is a polysubstituted thiophene derivative with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[1] The structure incorporates a central thiophene ring, substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl group at the 5-position. This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as a scaffold that is amenable to a variety of chemical modifications.

| Property | Value | Source |

| CAS Number | 14770-84-4 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Melting Point | Data not available for the carboxylic acid. The corresponding methyl ester has a melting point of 195 °C. | [3] |

| pKa | Estimated to be in the range of 4-5 for the carboxylic acid group. | |

| Solubility | Data not readily available. Expected to be soluble in polar organic solvents. |

Synthesis of this compound

The primary synthetic route to 2-aminothiophenes is the Gewald reaction , a one-pot, multi-component reaction that is highly efficient for creating substituted thiophene rings.[4][5][6] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

For the synthesis of this compound, a likely precursor would be its corresponding ester, synthesized via a Gewald reaction using a phenyl-substituted ketone, an α-cyanoacetate, and sulfur. The subsequent hydrolysis of the ester would yield the final carboxylic acid.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative (General Procedure)

This protocol describes a general method for the synthesis of 2-aminothiophene derivatives, which can be adapted for the synthesis of the title compound's ester precursor.

Materials:

-

A phenyl-substituted ketone (e.g., acetophenone)

-

An α-cyanoacetate (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine or diethylamine)

-

Anhydrous ethanol

Procedure:

-

To a round-bottom flask, add equimolar amounts of the phenyl-substituted ketone, the α-cyanoacetate, and elemental sulfur in anhydrous ethanol.

-

Add a catalytic amount of the base to the mixture.

-

The reaction mixture is then stirred and heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-aminothiophene ester.

-

Subsequent hydrolysis of the ester, typically under basic conditions followed by acidification, will yield the desired this compound.

Gewald reaction workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the amino group, the carboxylic acid group, and the thiophene ring.

-

Amino Group: The amino group at the 2-position is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, increasing the electron density of the thiophene ring and making it more susceptible to electrophilic substitution.

-

Carboxylic Acid Group: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can also undergo esterification, reduction to an alcohol, or conversion to an acid chloride.

-

Thiophene Ring: The thiophene ring is an aromatic system. The presence of the electron-donating amino group at the 2-position activates the ring, particularly at the 5-position, for electrophilic aromatic substitution reactions. However, since the 5-position is already substituted with a phenyl group, further substitution would likely occur at the 4-position.

Spectral Properties

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |

| N-H (Amino) | 3500 - 3300 | Two sharp bands (primary amine) |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium to weak |

| C-S (Thiophene) | 800 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (Phenyl): A multiplet in the range of 7.0-8.0 ppm.

-

Thiophene Proton: A singlet for the proton at the 4-position of the thiophene ring, likely appearing between 6.5 and 7.5 ppm.

-

Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: A very broad singlet, typically downfield between 10 and 13 ppm.

¹³C NMR:

-

Carbonyl Carbon: In the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for the thiophene and phenyl rings. The carbon attached to the sulfur (C5) and the carbon attached to the amino group (C2) would be significantly shifted.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the thiophene ring.[5]

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of IκB kinase β (IKKβ) .[7] IKKβ is a key enzyme in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8][9][10] This pathway plays a crucial role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis.

In the canonical NF-κB pathway, pro-inflammatory stimuli such as TNFα or IL-1 lead to the activation of the IKK complex, which includes IKKβ.[8] Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[9][11]

By inhibiting IKKβ, this compound can block the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes. This mechanism of action makes it a compound of interest for the development of anti-inflammatory and potentially anti-cancer drugs.

Inhibition of the NF-κB signaling pathway by the target compound.

Conclusion

This compound represents a versatile scaffold in medicinal chemistry. Its synthesis via the established Gewald reaction allows for the potential generation of a diverse library of derivatives. The presence of multiple reactive functional groups provides ample opportunities for further chemical modification. Its demonstrated activity as an IKKβ inhibitor highlights its potential as a lead compound for the development of novel therapeutics targeting inflammatory diseases and other conditions where the NF-κB pathway is dysregulated. Further research is warranted to fully elucidate its pharmacological profile and optimize its therapeutic potential.

References

- 1. This compound - CAS:14770-84-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. CAS # 14770-84-4, 2-Amino-5-phenylthiophene-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 3. researchgate.net [researchgate.net]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. amsbio.com [amsbio.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-phenylthiophene-3-carboxylic Acid (CAS 14770-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization, synthesis, and biological activity of 2-Amino-5-phenylthiophene-3-carboxylic acid (CAS Number: 14770-84-4). This compound is a member of the aminothiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of atypical Protein Kinase C (aPKC), a family of enzymes implicated in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of aPKC signaling has been linked to several diseases, including cancer, making inhibitors of this pathway attractive therapeutic targets.

Chemical Characterization

2-Amino-5-phenylthiophene-3-carboxylic acid is a stable organic compound with the molecular formula C₁₁H₉NO₂S.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14770-84-4 | |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| IUPAC Name | 2-amino-5-phenylthiophene-3-carboxylic acid | |

| Appearance | Solid (form may vary) | |

| Purity | Typically >95% (commercially available) |

Note: Experimental physical properties such as melting point and solubility may vary depending on the purity and crystalline form of the sample.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the proton on the thiophene ring, and the exchangeable protons of the amino and carboxylic acid groups.

-

Phenyl protons: A multiplet in the range of 7.2-7.6 ppm.

-

Thiophene proton (H4): A singlet around 7.0-7.5 ppm.

-

Amino protons (-NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration.

-

Carboxylic acid proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is also dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule.

-

Carbonyl carbon (-COOH): In the range of 165-175 ppm.

-

Aromatic and thiophene carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).

-

The specific shifts will be influenced by the electronic effects of the amino, phenyl, and carboxylic acid substituents on the thiophene ring.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[2]

-

N-H stretch (amino group): Two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

-

C=C stretches (aromatic/thiophene): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N stretch: In the region of 1250-1350 cm⁻¹.

-

C-S stretch: Typically weak and found in the fingerprint region.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 219. Subsequent fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiophenes, including 2-Amino-5-phenylthiophene-3-carboxylic acid, is the Gewald reaction .[3][4] This is a multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4]

Experimental Protocol: Gewald Synthesis of 2-Amino-5-phenylthiophene-3-carboxylic Acid (General Procedure)

This protocol is a generalized procedure based on the principles of the Gewald reaction and may require optimization for specific laboratory conditions.

Materials:

-

Phenylacetaldehyde or a suitable precursor

-

Ethyl cyanoacetate or Malononitrile

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, diethylamine, or sodium ethoxide)

-

An appropriate solvent (e.g., ethanol, methanol, or dimethylformamide)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide or Potassium hydroxide (for hydrolysis if starting with an ester)

Procedure:

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, dissolve the phenyl-substituted carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent.

-

Add the basic catalyst (catalytic amount) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC).

Step 2: Thiophene Ring Formation

-

To the reaction mixture from Step 1, add elemental sulfur (1.1 equivalents).

-

Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation (if an ester was used)

-

If the reaction was performed with an ester of the active methylene compound, the resulting 2-aminothiophene-3-carboxylate ester is typically isolated first. This can be achieved by pouring the reaction mixture into ice-water and collecting the precipitated solid by filtration. The crude product can then be purified by recrystallization.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the isolated ester in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.

-

Carefully acidify the aqueous layer with hydrochloric acid until a precipitate is formed.

-

Collect the solid 2-Amino-5-phenylthiophene-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Caption: General workflow for the synthesis of 2-Amino-5-phenylthiophene-3-carboxylic Acid via the Gewald reaction.

Biological Activity and Signaling Pathway

Atypical Protein Kinase C (aPKC) Inhibition

2-Amino-5-phenylthiophene-3-carboxylic acid and its derivatives have been identified as inhibitors of atypical Protein Kinase C (aPKC) isoforms.[5] The aPKC family, which includes PKCζ and PKCι/λ, are serine/threonine kinases that play crucial roles in various signaling pathways that regulate cell polarity, proliferation, and survival.[6][7] Unlike conventional and novel PKCs, aPKCs are not activated by diacylglycerol or calcium ions.[8]

The inhibition of aPKC by compounds based on the 2-aminothiophene scaffold presents a promising strategy for therapeutic intervention in diseases where aPKC signaling is dysregulated, such as in certain types of cancer. These inhibitors can interfere with downstream signaling events that promote tumorigenesis.

Atypical Protein Kinase C Signaling Pathway

The aPKC signaling pathway is a complex network of protein interactions. A simplified representation of a key aPKC-mediated signaling cascade is shown below. An inhibitor like 2-Amino-5-phenylthiophene-3-carboxylic acid would act by blocking the kinase activity of aPKC, thereby preventing the phosphorylation of its downstream targets.

References

- 1. CAS # 14770-84-4, 2-Amino-5-phenylthiophene-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Molecular control of atypical Protein Kinase C: tipping the balance between self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

An In-depth Technical Guide to 2-Amino-5-phenyl-thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-phenyl-thiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Thiophene derivatives are recognized as "privileged structures" due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details the molecule's structure, synthesis, and known biological activities, offering detailed experimental protocols and data for laboratory application.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted thiophene featuring an amino group at position 2, a carboxylic acid at position 3, and a phenyl group at position 5. This arrangement of functional groups provides a versatile scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 14770-84-4 | [3] |

| Molecular Formula | C₁₁H₉NO₂S | [3] |

| Molecular Weight | 219.26 g/mol | [3] |

Synthesis of this compound

The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald Three-Component Reaction .[1] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] The use of microwave-assisted organic synthesis (MAOS) can significantly accelerate this process, leading to higher yields and shorter reaction times.[1][4]

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound (in this case, an acetophenone precursor) and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

This protocol is a generalized procedure for the synthesis of a 2-amino-5-phenylthiophene-3-carboxylate ester, a direct precursor to the target acid.

Materials:

-

A suitable phenyl-substituted aldehyde or ketone (e.g., Phenylacetaldehyde) (1.0 mmol)

-

Active methylene nitrile (e.g., Ethyl cyanoacetate) (1.1 mmol)

-

Elemental sulfur (1.1 mmol)

-

Base (e.g., Morpholine or Pyrrolidine) (1.0 mmol)[1]

-

Solvent (e.g., Ethanol or DMF) (3 mL)[1]

-

5 mL microwave reaction vial

-

Microwave synthesizer

-

Ethyl acetate, water, brine for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 5 mL microwave reaction vial, add the phenyl-substituted aldehyde/ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).[1]

-

Add 3 mL of the chosen solvent (e.g., ethanol).[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the vial to cool to room temperature.[1]

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (3 x 20 mL) and brine (20 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene ester derivative.[1]

-

Hydrolysis Step: To obtain the final carboxylic acid, the resulting ester is hydrolyzed by refluxing with a base (e.g., NaOH in an ethanol/water mixture) followed by acidification with HCl to precipitate the product.[5]

Biological Activity and Therapeutic Potential

The 2-aminothiophene scaffold is a cornerstone for developing novel therapeutic agents. Derivatives of 2-aminothiophene-3-carboxylic acid have demonstrated significant and often selective biological activities, particularly as anticancer agents.

Studies have shown that ester derivatives of 2-aminothiophene-3-carboxylic acid can exhibit potent and selective cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[6]

Mechanism of Action:

-

Protein Synthesis Inhibition: These compounds have been observed to preferentially suppress protein synthesis over DNA or RNA synthesis.[6]

-

Cell Cycle Arrest: The prototype compounds can induce an accumulation of cancer cells in the G1 phase of the cell cycle.[6]

-

Apoptosis Induction: The derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6]

-

Kinase Inhibition: The thiophene scaffold is also found in various protein kinase inhibitors, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2]

Table 2: In Vitro Anticancer Activity of Selected 2-Aminothiophene Derivatives (Illustrative)

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8e | Various (NCI-60) | GI₅₀: 0.411 - 2.8 | [2] |

| Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | [2] |

| Compound 15b | A2780CP (Ovarian) | 10 ± 0.15 | [2] |

| Compound 16e | HCT116 (Colon) | 3.20 ± 0.12 | [2] |

| Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include wells for a negative control (vehicle only) and a positive control (known cytotoxic agent).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration at which the compound inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[2]

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. The straightforward and efficient Gewald synthesis provides access to a wide array of analogs. The demonstrated biological activities, particularly the selective cytostatic effects against various cancer cell lines, underscore the therapeutic potential of this scaffold. Further investigation into structure-activity relationships, mechanism of action, and pharmacokinetic properties is warranted to advance these promising compounds toward clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - CAS:14770-84-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Substituted 2-Aminothiophenes: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1][2] Its versatile chemical nature allows for extensive functionalization, making it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth review of the primary synthetic methodologies for constructing substituted 2-aminothiophenes, with a focus on the renowned Gewald reaction and its modern variations. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

The Gewald Three-Component Reaction: The Workhorse of 2-Aminothiophene Synthesis

The most established and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[3][4] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[3][4]

The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[3][5] Subsequently, elemental sulfur adds to the activated methylene position, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3][5]

Caption: Generalized mechanism of the Gewald reaction.

Classical Gewald Reaction

The traditional Gewald synthesis is often carried out in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with a basic catalyst such as triethylamine, piperidine, or morpholine.[6] Reaction temperatures typically range from room temperature to reflux.

Table 1: Classical Gewald Reaction Conditions and Yields

| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 h | 91 | [7] |

| Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | 50 | 4 h | 75 | [6] |

| 4-Methylcyclohexanone | Malononitrile | Triethylamine | DMF | 80 | 3 h | 88 | [6] |

| Butan-2-one | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 5 h | 65 | [6] |

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

To a stirred solution of cyclohexanone (9.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL), elemental sulfur (3.2 g, 0.1 mol) is added. Morpholine (8.7 g, 0.1 mol) is then added dropwise, and the mixture is heated to reflux for 2 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.[7]

Green and Modified Gewald Methodologies

In recent years, significant efforts have been directed towards developing more environmentally benign and efficient modifications of the Gewald reaction. These include the use of alternative energy sources like microwave and ultrasound irradiation, as well as greener solvents and catalysts.

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the Gewald synthesis.[8][9] Reactions are typically carried out in a dedicated microwave reactor, often reaching the desired temperature in a matter of minutes.

Table 2: Microwave-Assisted Gewald Reaction

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 | [8] |

| Cyclohexanone | Malononitrile | KF-Alumina | None | 120 | 6 | 92 | [7] |

| 4-Nitroacetophenone | Ethyl Cyanoacetate | Triethylamine | Ethanol | 120 | 46 | - | [9] |

| 2-Bromoacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 21 | - | [10] |

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 2-amino-4-propylthiophene-3-carboxylate

A mixture of butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL) is placed in a 5 mL microwave reaction vial. The vial is irradiated in a microwave reactor at 50 °C for 30 minutes with the absorbance set to "very high". After cooling, the reaction mixture is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

Caption: Workflow for microwave-assisted Gewald synthesis.

Sonication provides an alternative energy source that can promote the Gewald reaction, often under milder conditions and in shorter reaction times compared to conventional heating.[11][12] Ultrasound-assisted syntheses can frequently be performed at room temperature and in aqueous or solvent-free conditions.

Table 3: Ultrasound-Assisted Gewald Reaction

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temperature | Time (min) | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | None | Room Temp | 40 | 78 | [11] |

| Ketones | Malononitrile | Sodium Polysulfides | Water | 70 °C | 30-60 | 42-90 | [3] |

| Ketones | Ethyl Cyanoacetate | Triethylamine | Water | Room Temp | - | 75-98 | [3] |

| Alkyl Ketones | Malononitrile/Ethyl Cyanoacetate | None | PEG-600 | Room Temp | 10-50 | - | [13] |

Experimental Protocol: Ultrasound-Assisted Solvent-Free Synthesis

A mixture of the carbonyl compound (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.0 mmol) is placed in a flask. Morpholine (1.0 mmol) is added, and the mixture is sonicated using an ultrasonic probe at ambient temperature for the specified time. The reaction is monitored by TLC. Upon completion, the solid product is typically isolated by filtration and recrystallized.[11]

The use of environmentally friendly solvents such as water, polyethylene glycol (PEG), and ionic liquids has been explored to reduce the environmental impact of the Gewald reaction.[1][3][13]

-

Water: Reactions in water, often assisted by ultrasound, provide an exceptionally green approach.[3]

-

Polyethylene Glycol (PEG): PEG-600 has been used as a recyclable and effective reaction medium, often in conjunction with ultrasound.[13]

-

Ionic Liquids (ILs): Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both the solvent and the catalyst, facilitating product isolation and catalyst recycling.[1][3]

Table 4: Gewald Reaction in Green Solvents

| Solvent | Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Water (Ultrasound) | Ketones | Malononitrile | Sodium Polysulfides | 70 | 0.5-1 h | 42-90 | [3] |

| PEG-600 (Ultrasound) | Alkyl Ketones | Malononitrile/Ethyl Cyanoacetate | None | Room Temp | 10-50 min | - | [13] |

| [bmIm]OH | Ketones | Malononitrile/Ethyl Cyanoacetate | [bmIm]OH | 60 | 2 h | 35-92 | [3] |

Experimental Protocol: Synthesis in [bmIm]OH

A mixture of the ketone (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and elemental sulfur (1.2 mmol) in 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (2 mL) is stirred at 60 °C for 2 hours. After completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. The ionic liquid can be recovered from the aqueous filtrate.[3]

Alternative Synthetic Routes to 2-Aminothiophenes

While the Gewald reaction is the most prevalent method, other synthetic strategies have been developed for the preparation of substituted 2-aminothiophenes, particularly for substitution patterns that are not readily accessible through the Gewald protocol.

Synthesis from Chalcones

An alternative multicomponent reaction utilizes chalcones, α-cyanoacetates, and elemental sulfur in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to afford highly substituted 2-aminothiophenes.[3] This method provides access to 2-aminothiophenes that are sometimes considered unobtainable via the traditional Gewald reaction.[3]

Table 5: Synthesis of 2-Aminothiophenes from Chalcones

| Chalcone | α-Cyanoacetate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl Chalcones | Ethyl Cyanoacetate | DABCO | DMSO | 80 | 16 | 54-82 | [3] |

| Aryl Chalcones | Methyl Cyanoacetate | DABCO | DMSO | 80 | 16 | 48-70 | [3] |

Experimental Protocol: Synthesis from a Chalcone

To a solution of the chalcone (1 mmol) and an α-cyanoacetate (1.2 mmol) in DMSO (5 mL), DABCO (0.2 mmol) is added. The mixture is stirred at 80 °C for 30 minutes. Then, elemental sulfur (1.5 mmol) is added, and the reaction mixture is stirred at 80 °C for 16 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[3]

Caption: Synthesis of 2-aminothiophenes from chalcones.

Conclusion

The synthesis of substituted 2-aminothiophenes is a mature field, with the Gewald reaction serving as the cornerstone methodology. The versatility of the Gewald reaction, coupled with modern advancements such as microwave and ultrasound assistance and the use of green solvents, provides a powerful and adaptable toolkit for accessing a vast chemical space of these important heterocyclic compounds. Alternative methods, such as those starting from chalcones, offer complementary routes to specific substitution patterns. The detailed protocols and compiled data in this guide are intended to equip researchers with the practical knowledge to efficiently synthesize diverse 2-aminothiophene derivatives for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. scribd.com [scribd.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. ijert.org [ijert.org]

- 10. ijert.org [ijert.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

The Biological Potential of Thiophene-Containing Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the biological potential of thiophene-containing heterocycles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and apoptosis evasion. Their mechanisms of action often involve the inhibition of critical signaling pathways and enzymes essential for tumor growth and survival.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The cytotoxic effects of various thiophene-containing compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized below.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| Thienopyrimidines | Compound 3b (chloro derivative) | HepG2 (Liver) | 3.105 ± 0.14 | Sorafenib | Not Specified |

| Compound 3b (chloro derivative) | PC-3 (Prostate) | 2.15 ± 0.12 | Sorafenib | Not Specified | |

| Compound 3g (trimethoxy analog) | HepG2 (Liver) | 3.77 ± 0.17 | Sorafenib | Not Specified | |

| Compound 3f (methoxy derivative) | HepG2 (Liver) | 4.296 ± 0.2 | Sorafenib | Not Specified | |

| Compound 3f (methoxy derivative) | PC-3 (Prostate) | 7.472 ± 0.42 | Sorafenib | Not Specified | |

| Thieno[3,2-b]pyrroles | Compound 4c | HepG2 (Liver) | 3.023 | Sorafenib | Not Specified |

| Compound 4c | PC-3 (Prostate) | 3.12 | Sorafenib | Not Specified | |

| 2,3-fused Thiophenes | Compound 480 | HeLa (Cervical) | 12.61 | Paclitaxel | Not Specified |

| Compound 480 | HepG2 (Liver) | 33.42 | Paclitaxel | Not Specified | |

| Compound 471 | HeLa (Cervical) | 23.79 | Paclitaxel | Not Specified | |

| Compound 471 | HepG2 (Liver) | 13.34 | Paclitaxel | Not Specified | |

| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | 5.46 | Combretastatin A-4 | Not Specified |

| Compound 2e | Hep3B (Liver) | 12.58 | Combretastatin A-4 | Not Specified | |

| Pyrazole-Thiophene Hybrids | Compound 2 | MCF-7 (Breast) | 6.57 | Doxorubicin | 4.17 |

| Compound 2 | HepG2 (Liver) | 8.86 | Doxorubicin | 4.50 | |

| Compound 8 | MCF-7 (Breast) | 8.08 | Doxorubicin | 4.17 | |

| Compound 14 | MCF-7 (Breast) | 12.94 | Doxorubicin | 4.17 | |

| Compound 14 | HepG2 (Liver) | 19.59 | Doxorubicin | 4.50 |

Signaling Pathways in Cancer

Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the VEGFR-2 and Wnt/β-catenin pathways.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiophene derivatives have been identified as inhibitors of VEGFR-2 kinase activity.[1][2]

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to increased cell proliferation and survival. Some thiophene derivatives have been found to inhibit this pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

-

Thiophene derivative stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives in complete medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include untreated and vehicle (DMSO) controls. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, carefully remove the medium and add 20-50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][8][9]

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the thiophene derivative at the desired concentration and for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene-containing heterocycles have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Compound(s) | Bacterial Strain | MIC (mg/L) |

| Thiophene Derivatives | 4 | Acinetobacter baumannii (Colistin-Resistant) | 16 (MIC50) |

| 5 | Acinetobacter baumannii (Colistin-Resistant) | 16 (MIC50) | |

| 8 | Acinetobacter baumannii (Colistin-Resistant) | 32 (MIC50) | |

| 4 | Escherichia coli (Colistin-Resistant) | 8 (MIC50) | |

| 5 | Escherichia coli (Colistin-Resistant) | 32 (MIC50) | |

| 8 | Escherichia coli (Colistin-Resistant) | 32 (MIC50) | |

| Spiro-indoline-oxadiazole | 17 | Clostridium difficile | 2-4 |

| 3-Halobenzo[b]thiophenes | Cyclohexanol-substituted 3-chloro and 3-bromo derivatives | Gram-positive bacteria and yeast | 16 |

Experimental Workflow for Antimicrobial Testing

A typical workflow for evaluating the antimicrobial properties of novel compounds involves a series of in vitro assays.

Experimental Protocols

This is a standard and widely used method for determining the MIC of an antimicrobial agent.[10][11][12]

Materials:

-

Thiophene derivative stock solution (in DMSO)

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the thiophene derivative in the 96-well plate using the broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed, either by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory and Neuroprotective Potential

Thiophene-containing heterocycles have also been investigated for their anti-inflammatory and neuroprotective properties. Their mechanisms of action in these areas often involve the modulation of inflammatory pathways and the inhibition of protein aggregation.

Anti-inflammatory Activity: COX and LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Some thiophene derivatives have shown potent and selective inhibition of COX-2, as well as dual inhibition of COX and lipoxygenase (LOX) enzymes.[13][14][15]

| Compound | Target | IC50 (µM) |

| Compound 5b | COX-2 | 5.45 |

| 5-LOX | 4.33 | |

| Compound VIIa | COX-2 | 0.29 |

Neuroprotection: Modulation of Amyloid-β Aggregation

In the context of neurodegenerative diseases like Alzheimer's, the aggregation of amyloid-β (Aβ) peptides is a key pathological event. Thiophene-based ligands have been developed that can bind to and modulate the aggregation of Aβ, offering potential as diagnostic and therapeutic agents.[6][16]

Synthesis of Thiophene-Containing Heterocycles

Several classical and modern synthetic methods are employed for the construction of the thiophene ring. The choice of method depends on the desired substitution pattern.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[17][18][19]

General Protocol:

-

To a suitable solvent (e.g., ethanol, methanol), add the carbonyl compound, the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur.

-

Add a catalytic amount of a base (e.g., morpholine, triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to yield a substituted thiophene.[8][20][21]

General Protocol:

-

Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, dioxane).

-

Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture, and quench it carefully (e.g., with water or a bicarbonate solution).

-

Extract the product with an organic solvent and purify by chromatography or distillation.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters.[22][23][24]

General Protocol:

-

In the presence of a base (e.g., sodium ethoxide), react an α,β-acetylenic ester with a thioglycolic acid ester.

-

The reaction proceeds through a series of addition and cyclization steps to form the thiophene ring.

-

The product is typically isolated after an acidic workup.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with a dialkyl thiodiacetate in the presence of a base.[13][18][20][25]

General Protocol:

-

React a 1,2-dicarbonyl compound with a dialkyl thiodiacetate in the presence of a strong base (e.g., sodium ethoxide).

-

The reaction proceeds via a double aldol-type condensation.

-

The initial product is often a thiophene dicarboxylate, which can be hydrolyzed to the corresponding diacid.

Conclusion

Thiophene-containing heterocycles represent a rich and versatile class of compounds with significant and diverse biological potential. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their importance in modern drug discovery. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents based on this remarkable scaffold. This guide serves as a foundational resource to aid researchers in their efforts to harness the full therapeutic potential of thiophene derivatives.

References

- 1. Fiesselmann thiophene synthesis | Filo [askfilo.com]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kumc.edu [kumc.edu]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure and Aggregation Mechanisms in Amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 23. scribd.com [scribd.com]

- 24. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]

- 25. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

The 2-Aminothiophene Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic accessibility, primarily through the robust Gewald reaction, have established it as a versatile building block in the design and discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the 2-aminothiophene core, detailing its synthesis, diverse pharmacological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Synthesis of the 2-Aminothiophene Scaffold: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2][3][4][5]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of a tetrahydrobenzo[b]thiophene derivative, a common core in many biologically active molecules.[1]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Round-bottom flask

-

Stir plate and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine ethyl cyanoacetate (3.1 mL, 29.0 mmol), cyclohexanone (3 mL, 29.0 mmol), elemental sulfur (0.93 g, 29 mmol), and ethanol (26 mL).

-

Place the flask on a stir plate and begin stirring at room temperature.

-

To the stirring mixture, add morpholine (2.52 mL, 29 mmol) dropwise. An exothermic reaction will occur. To control the temperature, place the flask in an ice bath.

-

Continue stirring for 1 hour.

-

After 1 hour, remove the flask from the ice bath and concentrate the reaction mixture using a rotary evaporator.

-

Extract the residue with diethyl ether.

-

Evaporate the ether to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Yields: Yields for this reaction are typically in the range of 35-80%, depending on the specific substrates and reaction conditions.[2]

Pharmacological Activities and Quantitative Data

2-Aminothiophene derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

The antiproliferative effects of 2-aminothiophene derivatives have been extensively evaluated against various cancer cell lines. The MTT assay is a common method used to determine the cytotoxic effects of these compounds.[6][7][8][9]

Table 1: Anticancer Activity of Selected 2-Aminothiophene Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thienopyrimidine derivative 3b | HepG2 (Liver) | 3.105 ± 0.14 | [10] |

| Thienopyrimidine derivative 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [10] |

| Thienopyrimidine derivative 4c | HepG2 (Liver) | 3.023 ± 0.15 | [10] |

| Thienopyrimidine derivative 4c | PC-3 (Prostate) | 3.12 ± 0.16 | [10] |

| Thiophene carboxamide 2b | Hep3B (Liver) | 5.46 | [11] |

| Thiophene carboxamide 2e | Hep3B (Liver) | 12.58 | [11] |

| Derivative 6CN14 | HeLa (Cervical) | < 5 | [6] |

| Derivative 7CN09 | PANC-1 (Pancreatic) | < 5 | [6] |

Anti-inflammatory Activity

Several 2-aminothiophene analogs have demonstrated potent anti-inflammatory activity, often evaluated by their ability to inhibit inflammatory mediators.[1][12][13]

Table 2: Anti-inflammatory Activity of Selected 2-Aminothiophene Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| 1 | Leukocyte Migration Inhibition | 121.47 | [1][12][13] |

| 2 | Leukocyte Migration Inhibition | 412 | [1][13] |

| 3 | Leukocyte Migration Inhibition | 323 | [1][13] |

| 4 | Leukocyte Migration Inhibition | 348 | [1][13] |

| 5 | Leukocyte Migration Inhibition | 422 | [1][12][13] |

| 6 | Leukocyte Migration Inhibition | 396 | [1][13] |

Antimicrobial Activity

The 2-aminothiophene scaffold is also a key component in the development of new antimicrobial agents. The agar well diffusion method is a standard technique for screening the antimicrobial efficacy of these compounds.[14][15][16][17][18][19]

Table 3: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference |

| 4 | 10-20 | 10-20 | - | - | [20] |

| 5 | 10-20 | 10-20 | - | - | [20] |

| 9 | 10-20 | 10-20 | - | - | [20] |

| 5-7 | - | - | 10-20 | 10-20 | [20] |

| 8-12 | - | - | 10-20 | 10-20 | [20] |

| 7b | 20 | 64 | - | - | [21] |

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7][8][22][23]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-